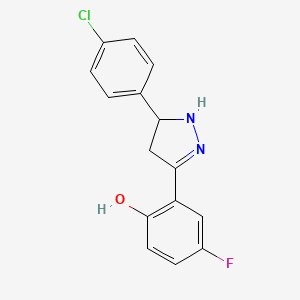

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNYGBZIPJELHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields . The reaction conditions include:

Catalyst: Vitamin B1

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Hydrazine derivatives

Substitution: Halogenated or nucleophilically substituted pyrazole derivatives

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed effectiveness against various bacterial strains, suggesting potential for development as new antibacterial agents .

Anticancer Properties

Several studies have reported the anticancer activities of pyrazole derivatives. The compound has been evaluated for its inhibitory effects on cancer cell lines, showing promise in reducing cell proliferation and inducing apoptosis in malignant cells. For instance, a derivative was tested against breast cancer cell lines and showed a marked decrease in viability .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which positions them as candidates for treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Recent investigations suggest that pyrazole compounds may offer neuroprotective benefits. In animal models of neurodegenerative diseases, these compounds have demonstrated the ability to mitigate oxidative stress and improve cognitive functions .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Isostructural Halogen Derivatives

Compounds 4 and 5 (–3) are isostructural thiazole derivatives with pyrazol-3-yl substituents. Both exhibit identical triclinic crystal systems (space group $ P\overline{1} $) and two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl in 4 vs. Br in 5 ), their crystal packing remains similar, suggesting that halogen size minimally impacts lattice arrangement in these systems . This contrasts with 3-chlorocinnamic acid and 3-bromocinnamic acid, where halogen substitution alters crystal structures significantly .

Key Structural Differences

- Compound 5 (): 2-[5-(4-Bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol shares a phenol group but substitutes 4-chlorophenyl with 4-bromo-2-fluorophenyl. The additional fluorine atom may enhance electronegativity, affecting hydrogen bonding .

Spectroscopic Properties

NMR Data Comparison

The pyrazoline CH$_2$ and CH protons in analogues resonate between 3.15–4.01 ppm and 5.42–5.59 ppm, respectively. These ranges are consistent with the dihydropyrazole ring’s electronic environment and substituent effects. For example, electron-withdrawing groups (e.g., halogens) deshield protons, shifting signals downfield .

Biologische Aktivität

The compound 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is a derivative of pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 252.7 g/mol. The structure includes a pyrazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenol moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, one study reported that related pyrazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as anticancer agents. Specifically, derivatives with similar structures have been shown to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | HCT-116 | 1.9 |

| Pyrazole Derivative B | MCF-7 | 2.3 |

| Reference Drug (Doxorubicin) | HCT-116 | 3.23 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. A study demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Compounds with similar structures to 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol have shown anti-inflammatory effects in various models. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or reduced inflammation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels, contributing to their anticancer and anti-inflammatory properties.

Case Studies

- Anticancer Study : A recent investigation into the efficacy of similar pyrazole compounds revealed that they significantly reduced tumor size in xenograft models when administered at specific dosages over a period of time. This supports the potential for clinical applications in oncology.

- Antimicrobial Assessment : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their utility in treating resistant infections .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of fluorinated chalcone derivatives with hydrazine hydrate. Key steps include:

- Precursor Design : Use 4-chlorophenyl and 4-fluorophenyl-substituted chalcones as intermediates. For example, chalcones derived from 4-fluorobenzaldehyde and acetophenone derivatives are refluxed with hydrazine hydrate in ethanol to form the pyrazoline core .

- Optimization : Monitor reaction progress via TLC and adjust reflux time (typically 4–8 hours). Purification via recrystallization (ethanol/water mixtures) improves yield. Control stoichiometry (1:1.2 molar ratio of chalcone to hydrazine) to minimize byproducts .

Basic: How can the molecular structure of this compound be unambiguously confirmed?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The pyrazoline CH2 protons appear as doublets of doublets (δ 3.1–3.6 ppm), while aromatic protons show splitting patterns consistent with para-substituted chlorophenyl/fluorophenyl groups .

- IR : Confirm N–H (3338–3400 cm⁻¹) and phenolic O–H (3153 cm⁻¹) stretches .

- X-ray Diffraction : Use SHELXL for refinement. For example, monoclinic crystal systems (space group P21/c) with Z = 4 are common. Resolve disorder in aromatic rings using PART instructions and isotropic displacement parameters .

Advanced: What crystallographic refinement challenges arise with this compound, and how can they be addressed?

Methodological Answer:

Common challenges include:

- Disordered Substituents : Para-substituted chlorophenyl/fluorophenyl groups may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement .

- Twinning : For non-merohedral twinning, use the TWIN/BASF command in SHELXL to refine twin fractions. Validate with Hooft parameters (|Y| > 0.3 indicates significant twinning) .

- Data-to-Parameter Ratio : Maintain a ratio > 10:1 by collecting high-resolution data (d < 0.8 Å). Use the Rint metric (< 0.05) to assess data quality .

Advanced: How can electronic properties and intermolecular interactions be analyzed to predict reactivity or binding affinity?

Methodological Answer:

- Wavefunction Analysis : Use Multiwfn to calculate:

- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points (BCPs) for C–Cl and C–F bonds, correlating with bond strength .

Advanced: How to resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., bond lengths, electronic spectra)?

Methodological Answer:

- Validation Strategies :

- Geometry Optimization : Compare DFT-optimized structures (B3LYP/6-311+G(d,p)) with X-ray data. Adjust basis sets for halogen atoms (e.g., cc-pVTZ-PP for Cl) to improve accuracy .

- UV-Vis Discrepancies : Simulate spectra using TD-DFT with solvent corrections (IEF-PCM model). If experimental λmax deviates > 20 nm, re-examine excited-state transitions or solvent effects .

- Error Analysis : Use Mean Absolute Deviation (MAD) for bond lengths/angles. MAD > 0.02 Å suggests inadequate functional/basis set selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.